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molecular formula C27H35N3O2 B1194588 Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- CAS No. 81541-32-4

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-

Cat. No. B1194588
M. Wt: 433.6 g/mol
InChI Key: QKPASNYRBWHSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04696936

Procedure details

In accordance with the above flowchart, a 3,6-bis(2-chloroethoxy)acridine (1), where R1 is as described hereinabove, is reacted with piperidine in a steel bomb at about 60° to about 1000° C. for about 18 to about 36 hours, giving a 3,6-bis(2-piperidinoethoxy)acridine (3) which is then dissolved in methanol, treated with excess 30% hydrogen peroxide for about 12 to about 48 hours, then with platinum catalyst to destroy the excess peroxide and is purified by dry column chromatography on silica gel using the developing system methanol:triethylamine (20:1, v/v). The length of reaction time with hydrogen peroxide is the determining factor in whether a mono-oxide (4) or dioxide (5) is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]2[C:17]([CH:18]=1)=[N:16][C:15]1[C:10](=[CH:11][CH:12]=[C:13]([O:19][CH2:20][CH2:21]Cl)[CH:14]=1)[CH:9]=2.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>>[N:23]1([CH2:2][CH2:3][O:4][C:5]2[CH:6]=[CH:7][C:8]3[C:17]([CH:18]=2)=[N:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:19][CH2:20][CH2:21][N:16]4[CH2:17][CH2:8][CH2:9][CH2:10][CH2:15]4)[CH:14]=2)[CH:9]=3)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC=1C=CC2=CC3=CC=C(C=C3N=C2C1)OCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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